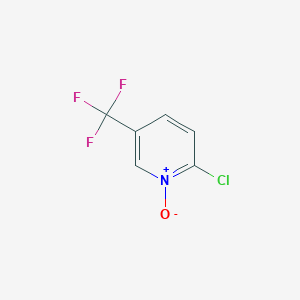

2-Chloro-5-(trifluoromethyl)pyridine 1-oxide

Cat. No. B3034972

Key on ui cas rn:

261956-65-4

M. Wt: 197.54 g/mol

InChI Key: BQICMLHZXPNIBU-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07935702B2

Procedure details

Cool a DCM (500 mL) solution of 2-chloro-5-trifluoromethylpyridine (96 g, 529 mmol) to 0° C. in an ice bath. Add urea hydrogen peroxide (105 g, 1111 mmol), followed by dropwise addition of trifluoroacetic anhydride (147 mL, 1058 mmol), and allow the reaction mixture to reach room temperature. After 22 hours, TLC (50% EtOAc/Hexanes) shows only a trace amount of starting material. Quench the reaction with sat. aqueous Na2S2O3 and stir for 15 minutes to destroy any residual peroxides. Then, pour the mixture into 0.5 M HCl (300 mL) and extract with CH2Cl2 (2×200 mL). Wash the combined organic extracts with sat. NaHCO3 (3×100 mL), dry over Na2SO4, filter, and concentrate under vacuum to give the title product as a pale yellow solid, which is used in the next step without further purification. 1H NMR (400 MHz, CDCl3) δ 8.60 (s, 1H), 7.64 (d, 1H, J=8.4 Hz), 7.38 (d, 1H, J=8.0 Hz). Mass spec. (481.11, M+H).

[Compound]

Name

EtOAc Hexanes

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Name

Identifiers

|

REACTION_CXSMILES

|

[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([F:11])([F:10])[F:9])=[CH:4][N:3]=1.OO.NC(N)=[O:16].FC(F)(F)C(OC(=O)C(F)(F)F)=O>C(Cl)Cl>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([F:9])([F:10])[F:11])=[CH:4][N+:3]=1[O-:16] |f:1.2|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

105 g

|

|

Type

|

reactant

|

|

Smiles

|

OO.NC(=O)N

|

|

Name

|

|

|

Quantity

|

147 mL

|

|

Type

|

reactant

|

|

Smiles

|

FC(C(=O)OC(C(F)(F)F)=O)(F)F

|

Step Two

[Compound]

|

Name

|

EtOAc Hexanes

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

|

|

Quantity

|

96 g

|

|

Type

|

reactant

|

|

Smiles

|

ClC1=NC=C(C=C1)C(F)(F)F

|

|

Name

|

|

|

Quantity

|

500 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)Cl

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stir for 15 minutes

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to reach room temperature

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Quench

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the reaction with sat. aqueous Na2S2O3

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to destroy any residual peroxides

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Then, pour the mixture into 0.5 M HCl (300 mL)

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extract with CH2Cl2 (2×200 mL)

|

WASH

|

Type

|

WASH

|

|

Details

|

Wash the combined organic extracts with sat. NaHCO3 (3×100 mL)

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dry over Na2SO4

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filter

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrate under vacuum

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |